molecular formula C22H22ClNO6 B1677092 Ochratoxin C CAS No. 4865-85-4

Ochratoxin C

Cat. No. B1677092
CAS RN: 4865-85-4
M. Wt: 431.9 g/mol
InChI Key: BPZZWRPHVVDAPT-PXAZEXFGSA-N
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Description

Molecular Structure Analysis

The molecular formula of Ochratoxin C is C22H22ClNO6 . The IUPAC name is ethyl (2 S )-2- [ [ (3 R )-5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-phenylpropanoate . The molecular weight is 431.9 g/mol .

Scientific Research Applications

Mycotoxin Research

Ochratoxin C, like other ochratoxins, is a mycotoxin produced by certain Aspergillus species such as A. ochraceus or A. niger and some Penicillium species, especially P. verrucosum . It plays a significant role in the study of mycotoxins, their prevalence, health ramifications, and evolving preventive strategies .

Toxicological Studies

Ochratoxin C is used in toxicological studies to understand the health effects of mycotoxins. It’s important to note that Ochratoxin A is the most prevalent and relevant form of this group, while Ochratoxin B and C are generally assumed to be of lesser importance .

Food Safety

Ochratoxin C is often found in various food products, making it a critical component in food safety research. It is frequently detected in all types of cereals and cereal products, but also coffee, cacao, grapes, raisins, wine, soy, spices, nuts, pulses, liquorice and beer .

Animal Health

Ochratoxin C, like other mycotoxins, can have a significant impact on animal health. It is often found in animal feed, and its presence can lead to various health issues in animals .

Biodegradation Studies

Research into the biodegradation of Ochratoxin C is ongoing. Some species like Trichosporon spp., Rhodotorula spp., and Cryptococcus spp. have shown promising results in their ability to biodegrade Ochratoxin A through the cleavage of the amide bond and release OTα .

Biosensor Development

Ochratoxin C is used in the development of biosensors for the detection of mycotoxins in food products. The increase in biomolecular adlayer thickness onto the chip surface due to binding reactions causes a shift of the interference spectrum towards higher wavelengths .

Safety And Hazards

Ochratoxin C, like other mycotoxins, should be handled with care. Avoid contact with skin, eyes, or clothing, and do not breathe dust/fume/gas/mist/vapors/spray . Do not eat, drink, or smoke when using this product .

properties

IUPAC Name

ethyl (2S)-2-[[(3R)-5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClNO6/c1-3-29-21(27)17(10-13-7-5-4-6-8-13)24-20(26)15-11-16(23)14-9-12(2)30-22(28)18(14)19(15)25/h4-8,11-12,17,25H,3,9-10H2,1-2H3,(H,24,26)/t12-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPZZWRPHVVDAPT-PXAZEXFGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC(=C3CC(OC(=O)C3=C2O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=CC(=C3C[C@H](OC(=O)C3=C2O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00964097
Record name Ochratoxin C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00964097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ochratoxin C

Color/Form

Amorphous solid

CAS RN

4865-85-4
Record name Ochratoxin C
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4865-85-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ochratoxin C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004865854
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ochratoxin C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00964097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl (2S)-2-[[(3R)-5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-phenylpropanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OCHRATOXIN C
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0DY21HW450
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name OCHRATOXIN C
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3439
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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